molecular formula C11H17FN4 B2417099 5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine CAS No. 2034458-11-0

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine

Cat. No.: B2417099
CAS No.: 2034458-11-0
M. Wt: 224.283
InChI Key: YKDMTBCPBDXAHA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine is a pyrimidine derivative known for its various physical, chemical, and biological properties

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the inhibition of key enzymes involved in DNA and RNA synthesis, thereby interfering with cell growth and division .

Cellular Effects

Fluoropyrimidines are known to have significant effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluoropyrimidines are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Fluoropyrimidines are known to have time-dependent effects on cellular function

Dosage Effects in Animal Models

Fluoropyrimidines are known to have dosage-dependent effects in animal models . These can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Fluoropyrimidines are known to interact with various enzymes and cofactors in metabolic pathways . These interactions can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Fluoropyrimidines are known to interact with various transporters and binding proteins . These interactions can have effects on the localization or accumulation of the compound .

Subcellular Localization

Fluoropyrimidines are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine involves several steps. One common method includes the reaction of 2-chloro-4-aminopyrimidine with 5-fluoro-2-morpholinobenzoic acid in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Comparison with Similar Compounds

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Fluorinated pyridines: These compounds share similar structural features and are used in various biological and chemical applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

5-fluoro-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDMTBCPBDXAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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